Tricycloquinazoline, 3,8-difluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricycloquinazoline, 3,8-difluoro- is a fluorinated derivative of tricycloquinazoline, a compound known for its unique structural properties and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tricycloquinazoline, 3,8-difluoro- typically involves the fluorination of tricycloquinazoline. One common method is the nucleophilic substitution of hydrogen atoms with fluorine atoms using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods: Industrial production of tricycloquinazoline, 3,8-difluoro- may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tricycloquinazoline, 3,8-difluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of reduced tricycloquinazoline derivatives.
Substitution: Formation of substituted tricycloquinazoline derivatives with various functional groups.
Scientific Research Applications
Tricycloquinazoline, 3,8-difluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of tricycloquinazoline, 3,8-difluoro- involves its interaction with specific molecular targets. The compound can bind to cellular receptors or enzymes, inhibiting their activity. The fluorine atoms enhance its binding affinity and selectivity, making it a potent inhibitor of certain biological pathways .
Comparison with Similar Compounds
Tricycloquinazoline: The parent compound without fluorine substitution.
3,8-Dimethyltricycloquinazoline: A methyl-substituted derivative with different chemical properties.
3,8,13-Trimethyltricycloquinazoline: Another methyl-substituted derivative with reduced activity
Uniqueness: Tricycloquinazoline, 3,8-difluoro- stands out due to its enhanced chemical stability and biological activity compared to its non-fluorinated counterparts. The presence of fluorine atoms significantly alters its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
314-04-5 |
---|---|
Molecular Formula |
C21H10F2N4 |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
4,12-difluoro-8,16,24,25-tetrazahexacyclo[15.7.1.02,7.09,25.010,15.018,23]pentacosa-1(24),2(7),3,5,8,10(15),11,13,16,18,20,22-dodecaene |
InChI |
InChI=1S/C21H10F2N4/c22-11-5-7-17-14(9-11)21-26-18-8-6-12(23)10-15(18)20-24-16-4-2-1-3-13(16)19(25-17)27(20)21/h1-10H |
InChI Key |
VLVFOIKZRUFWDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)F)C5=NC6=C(C=C(C=C6)F)C(=N2)N35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.